molecular formula C26H25BF4NP B6338460 (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97% CAS No. 1222630-64-9

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%

Cat. No. B6338460
CAS RN: 1222630-64-9
M. Wt: 469.3 g/mol
InChI Key: VCXXYLCJWHJFSW-JUJAXGASSA-O
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Description

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, is an organophosphorus compound used in a variety of scientific research applications. It is a colorless crystalline solid, soluble in water and alcohol, and is used in a wide range of synthetic and analytical chemistry applications. This compound has a number of unique properties that make it an attractive choice for many laboratory experiments.

Scientific Research Applications

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, has a number of scientific research applications. It has been used as a ligand in organometallic chemistry, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. It has also been used in the synthesis of other organophosphorus compounds, as well as in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a coordination complex with a variety of substrates. This complex is thought to be responsible for the catalytic activity of the compound in various reactions.
Biochemical and Physiological Effects
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, has not been tested for its biochemical and physiological effects. Therefore, it is not known whether it has any effect on the human body.

Advantages and Limitations for Lab Experiments

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, has a number of advantages for laboratory experiments. It is relatively inexpensive, and its solubility in water and alcohol makes it easy to use in a variety of reactions. Additionally, its high purity makes it well-suited for use in sensitive experiments. However, it is important to note that this compound is toxic, so it should be handled with caution.

Future Directions

There are a number of potential future directions for (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%. It could be used in the synthesis of new organophosphorus compounds, or in the development of new catalysts for organic synthesis. It could also be used in the development of new analytical techniques, or in the development of new pharmaceuticals. Additionally, further research into its mechanism of action could lead to a better understanding of how it works and what its potential applications are.

Synthesis Methods

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, can be synthesized from a variety of starting materials. The most common method is the reaction of diphenylphosphine with 1,2-diphenylethylamine in the presence of a base such as tetrafluoroborate. This reaction is usually carried out in an aqueous solution at room temperature, and the resulting compound is isolated by precipitation or filtration.

properties

IUPAC Name

[(1R,2R)-2-diphenylphosphanyl-1,2-diphenylethyl]azanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NP.BF4/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,25-26H,27H2;/q;-1/p+1/t25-,26-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXXYLCJWHJFSW-JUJAXGASSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BF4NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate

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